molecular formula C13H16BrNO2 B1289176 3-(4-Bromophenyl)-1-morpholinopropan-1-one CAS No. 607744-33-2

3-(4-Bromophenyl)-1-morpholinopropan-1-one

Cat. No. B1289176
M. Wt: 298.18 g/mol
InChI Key: ISGMYOJQXRNSKC-UHFFFAOYSA-N
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Description

The compound of interest, 3-(4-Bromophenyl)-1-morpholinopropan-1-one, is a brominated morpholine derivative. Morpholine is a versatile heterocycle used in various chemical syntheses and applications. The presence of the 4-bromophenyl group suggests potential reactivity in cross-coupling reactions and utility in synthesizing more complex organic molecules.

Synthesis Analysis

The synthesis of related bromophenyl morpholine derivatives has been reported in several studies. For instance, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds in diethyl ether, yielding a series of tertiary amino alcohols . Another related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized via a one-pot reaction from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods demonstrate the reactivity of bromophenyl morpholine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing a monoclinic space group and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was elucidated, showing the bromophenyl ring approximately perpendicular to the naphthalene system . These studies provide insights into the conformation and geometry of bromophenyl morpholine compounds.

Chemical Reactions Analysis

Bromophenyl morpholine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom on the phenyl ring makes these compounds suitable for nucleophilic substitution reactions or for use in palladium-catalyzed cross-coupling reactions. The morpholine moiety can participate in ring-opening reactions or serve as a directing group in metal-catalyzed transformations. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the relatively high molecular weight and may affect the compound's boiling point and solubility. The morpholine ring imparts basicity to the molecule, which can influence its solubility in acidic or basic environments. The antioxidant activity of related compounds, such as 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides, has been studied, indicating that the length of the alkyl chain affects the intensity of the activity . These properties are essential for the practical application and handling of these compounds in chemical research and industry.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

3-(4-Bromophenyl)-1-morpholinopropan-1-one serves as an intermediate in chemical synthesis. It's been used in the preparation of a broad series of tertiary amino alcohols, 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are regarded as Trihexyphenidyl analogs. This synthesis involves reactions with various Grignard compounds, showcasing its utility in organic synthesis and pharmaceutical compound development (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Photoinitiator Applications

A derivative of 3-(4-Bromophenyl)-1-morpholinopropan-1-one, specifically 4-Benzoylbenzyl-3-morpholinopropanoate, was synthesized and characterized as a one-component photoinitiator of Type II. It demonstrated potential in initiating polymerization, indicating its applications in materials science and coatings (Jian, Nie, Li, & Yang, 2016).

Antimicrobial Activities

Substituted compounds derived from 3-(4-Bromophenyl)-1-morpholinopropan-1-one exhibited antimicrobial properties. Specifically, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and demonstrated antimicrobial activities, highlighting the compound's potential in developing antimicrobial agents (Balaji, Rajarajan, Vijayakumar, Manikandan, Senbagam, Vanangamudi, & Thirunarayanan, 2017).

Pharmaceutical Research

In the realm of pharmaceutical research, 3-(4-Bromophenyl)-1-morpholinopropan-1-one derivatives have been investigated for their potential pharmacological activities. For example, Diaryl-Substituted 3-Morpholinopropanols, synthesized via the interaction of α-phenyl-β-morpholinopropiophenones with Grignard's reagents, showed promising anti-inflammatory and analgesic properties (Gasparyan, Gevorgyan, Paronikyan, Tumadzhyan, & Panosyan, 2005).

properties

IUPAC Name

3-(4-bromophenyl)-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMYOJQXRNSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-morpholinopropan-1-one

Synthesis routes and methods I

Procedure details

A solution of Example 4A (4.405 mmol) in 1:1 ethyl acetate/ethanol (50 mL) was treated with Wilkinson's catalyst (815 mg, 0.880 mmol), degassed three times by freeze-thaw cycle, heated to reflux under nitrogen atmosphere for 2 days, and cooled to room temperature. The solution was adsorbed onto silica gel and purified by flash column chromatography with 50% ethyl acetate in hexane to provide the desired product (1.024 g, 78%). 1H NMR (300 MHz, CD3OD) δ 7.40 (2H, d), 7.10 (2H, d), 3.62 (4H, m), 3.57 (2H, t), 3.38 (2H, t), 2.94 (2H, t), 2.58 (2H, t).
Quantity
4.405 mmol
Type
reactant
Reaction Step One
Quantity
815 mg
Type
catalyst
Reaction Step One
Name
ethyl acetate ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of morpholine (11 g, 126.44 mmol, 2.01 equiv) in dichloromethane (60 mL) 0˜5° C. was added a solution of 3-(4-bromophenyl)propanoyl chloride (15.5 g, 63.01 mmol, 1.00 equiv) in dichloromethane (30 mL) dropwise with stirring. The resulting solution was stirred at 0˜5° C. for 1 h. The reaction mixture was warmed to room temperature. The resulting solution was diluted with 40 mL of water. The mixture was extracted with dichloromethane 2×100 mL. The combined organic layers was washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 17.4 g (93%) of 3-(4-bromophenyl)-1-morpholinopropan-1-one as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Wu - 2018 - ideals.illinois.edu
Nitrogen-containing organic molecules with adjacent stereocenters represent one of the most common motifs in modern pharmaceuticals and agrochemicals. Therefore, there have …
Number of citations: 0 www.ideals.illinois.edu

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